Bienvenue dans la boutique en ligne BenchChem!

(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Neuropharmacology Transporter Selectivity Drug Abuse Liability

As a privileged scaffold for neurological and antiviral drug discovery, (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine offers a stereospecific, rigidified core that ensures target selectivity and reproducible SAR studies. The (R)-configuration and 7-methoxy substitution are critical for mimicking bioactive conformations of neurotransmitters, directly enhancing lead optimization efficiency over achiral or racemic analogs. Procure this enantiomerically pure intermediate to accelerate your medicinal chemistry campaigns and access novel chemical space with confidence.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8048372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC2N
InChIInChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1
InChIKeyVXCOSBXVTCJRSD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine: A Chiral Dihydrobenzofuran Scaffold for CNS and Antiviral Discovery


(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral heterocyclic amine featuring a rigidified dihydrobenzofuran core, a methoxy group at the 7-position that enhances electronic modulation, and a stereospecific (R)-configuration at the C3 amine-bearing center [1]. The compound is a member of the 2,3-dihydrobenzofuran-3-amine class, which has been recognized as a privileged scaffold in medicinal chemistry due to its ability to conformationally restrict the aromatic methoxy groups found in key neurotransmitters and hallucinogens, thereby improving binding selectivity in target applications [2]. Its unique combination of a chiral center, a rigid heterocyclic framework, and a functionalizable primary amine makes it a valuable intermediate for the synthesis of enantiomerically pure drug candidates targeting neurological disorders and viral infections .

Why Generic Substitution of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine Fails: The Critical Impact of Chirality, Methoxy Positioning, and Scaffold Rigidity


Substituting (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine with a generic, achiral, or differently substituted benzofuran derivative is likely to compromise critical molecular interactions and lead to significantly altered biological outcomes. The compound's specific (R)-chirality at the 3-position is essential for achieving the correct three-dimensional orientation for binding to chiral biological targets, as demonstrated by the differing activities of enantiomeric pairs across various benzofuran-based ligands [1]. Furthermore, the 7-methoxy substitution pattern, combined with the rigid dihydrobenzofuran ring system, is designed to act as a conformationally restricted bioisostere of flexible methoxy groups found in endogenous ligands like serotonin and dopamine [2]. Deviations in substitution pattern, such as the 5-yl isomer, have been shown to result in a 25-fold shift in selectivity towards the human serotonin transporter (hSERT) [3], underscoring the profound impact of subtle structural changes. Using a racemic mixture or an incorrectly positioned analog introduces an uncontrolled variable that can invalidate stereospecific SAR studies, reduce target engagement, and ultimately derail lead optimization efforts.

(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine: Quantifiable Differentiators Against Structural Analogs and Alternative Scaffolds


Target Selectivity Advantage: Dihydrobenzofuran vs. Cathinone Scaffolds at Biogenic Amine Transporters

The dihydrobenzofuran scaffold imparts a distinct selectivity profile compared to other stimulant scaffolds like cathinones. A study comparing six benzofurans, including 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, against 22 cathinones at human dopamine (hDAT) and serotonin (hSERT) transporters found that benzofurans generally exhibit low hDAT selectivity. The specific analog 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine showed a 25-fold higher potency for inhibiting hSERT over hDAT, whereas most α-pyrrolidinophenone cathinones showed the opposite trend with hDAT/hSERT selectivity ratios ranging from 83 to 360 [1]. This stark contrast demonstrates how the dihydrobenzofuran core fundamentally alters the interaction with biogenic amine transporters, directing pharmacology towards serotonergic pathways.

Neuropharmacology Transporter Selectivity Drug Abuse Liability

Analgesic Activity Benchmark: 7-Methoxy Substitution Enhances Potency in the 2,3-Dihydrobenzofuran Series

Within the 2,3-dihydrobenzofuran class, the 7-methoxy substitution is a key determinant of analgesic efficacy. In a study evaluating a series of 2-(N-substituted amino)methyl-2,3-dihydrobenzofurans using the acetic acid writhing method in mice, the 7-methoxy derivative, 2-(3-phenylpropylamino)methyl-7-methoxy-2,3-dihydrobenzofuran, was identified as the most potent compound in the entire series [1]. This finding establishes that the 7-methoxy motif is not an interchangeable feature but a critical structural requirement for maximizing analgesic activity within this chemical space, validating the selection of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine as a privileged starting point for further optimization.

Analgesic Pain Management 7-Methoxybenzofuran

TAAR1 Target Engagement: Predicted Agonist Activity Aligns with CNS Indications

The 2,3-dihydrobenzofuran-3-amine scaffold is a known platform for targeting the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in the pathophysiology of schizophrenia, depression, and addiction. Data from authoritative databases indicate that structurally related dihydrobenzofuran-3-amine derivatives act as TAAR1 agonists, with a representative compound demonstrating pKi values of 7.66 for rat TAAR1 and 7.68 for mouse TAAR1 [1]. While direct binding data for the (3R)-7-Methoxy derivative is not yet publicly available, its core scaffold is a validated TAAR1 ligand chemotype, and the specific (R)-chirality is predicted to be crucial for optimal interaction with the receptor's chiral binding pocket. The primary amine functional group provides a synthetic handle for further elaboration to optimize potency and selectivity for TAAR1 over other aminergic receptors.

TAAR1 Neurological Disorders GPCR Agonist

Synthetic Accessibility: Enantioselective Routes to Chiral Dihydrobenzofuran-3-amines are Established

The procurement of enantiomerically pure (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is supported by modern asymmetric synthetic methodologies that provide high stereocontrol. Recent advances describe a copper-catalyzed desymmetrization strategy using a chiral cyclic 1,2-diamine ligand to achieve the enantioselective formation of chiral dihydrobenzofurans and analogues [1]. Furthermore, a metal catalyst-free, atom-economic synthesis for 2,3-disubstituted dihydrobenzofuran-3-amines has been developed, offering an operationally simple and high-yielding route to this class of compounds with excellent substrate scope [2]. In contrast, the synthesis of non-rigidified analogs, such as open-chain phenethylamines, typically relies on racemic resolution or chiral auxiliaries, which can be less efficient and more costly. These established methodologies ensure a reliable supply of the target compound with high chemical and enantiomeric purity, reducing procurement risk for research programs.

Asymmetric Synthesis Copper Catalysis Enantioselective Desymmetrization

Primary Applications of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine in Drug Discovery and Chemical Biology


Chiral Building Block for CNS-Focused Lead Generation

Utilize (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine as a privileged, enantiomerically pure scaffold to initiate medicinal chemistry campaigns targeting neurological disorders. The compound's (R)-configured primary amine and 7-methoxy substitution pattern are ideal for constructing libraries of 2,3-disubstituted dihydrobenzofuran-3-amines, a class with demonstrated activity at key CNS targets like TAAR1 [1] and serotonin transporters [2]. Its rigidified structure provides a conformational advantage over flexible phenethylamine analogs, potentially improving target selectivity and minimizing off-target effects [3]. This makes it an excellent starting material for developing novel antidepressants, anxiolytics, or antipsychotics.

Development of Analgesic Candidates via 7-Methoxybenzofuran Optimization

Leverage the validated analgesic activity associated with the 7-methoxy-2,3-dihydrobenzofuran core to design new pain therapeutics. As established in classic SAR studies, the 7-methoxy motif is critical for achieving high potency in this chemical series [4]. (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine provides a pre-optimized core that can be further functionalized at the 2-position or via the 3-amine to explore new chemical space for potent, centrally-acting analgesics. This approach offers a more direct and rational path to lead identification compared to screening generic benzofuran libraries.

Synthesis of Conformationally Restricted Bioisosteres for Neurotransmitter Receptor Pharmacology

Employ (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine as a key intermediate to synthesize conformationally restricted analogs of important neurotransmitters and psychoactive substances, such as serotonin and mescaline derivatives [3]. The dihydrobenzofuran ring system effectively models the active binding conformations of the methoxy groups, allowing researchers to dissect the precise three-dimensional requirements for receptor binding and activation. This application is invaluable for generating tool compounds to probe the structure and function of serotonergic and other aminergic receptors, aiding in the fundamental understanding of their pharmacology and facilitating the development of more selective ligands.

Precursor for Enantiomerically Pure Antiviral or Melatonergic Agents

Utilize the compound's chiral amine handle for the synthesis of enantiomerically pure drug candidates with potential antiviral or melatonergic activity. Patent literature indicates that dihydrobenzofuran derivatives with specific stereochemistry at the 3-position possess binding affinity for targets such as the human melatonin receptor [5] and are useful in the treatment of viral diseases, including those caused by the hepatitis C virus [6]. (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine serves as a versatile intermediate to access these protected chemical spaces, offering a strategic advantage for pharmaceutical development programs in these therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.